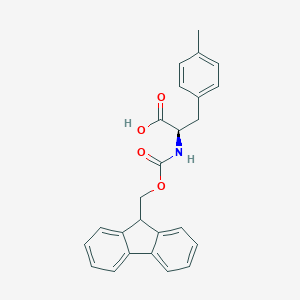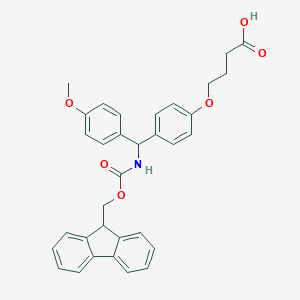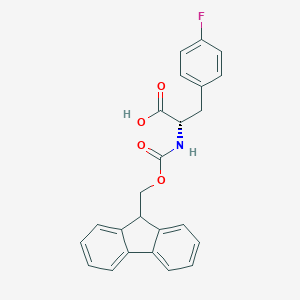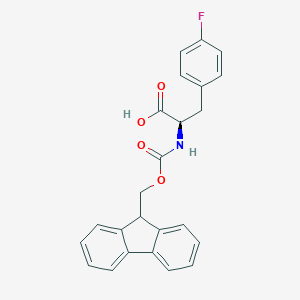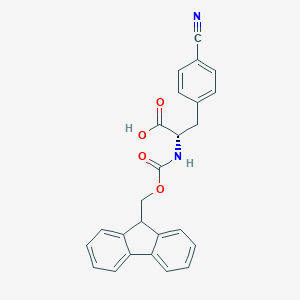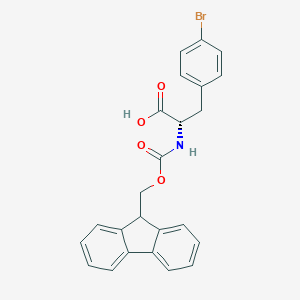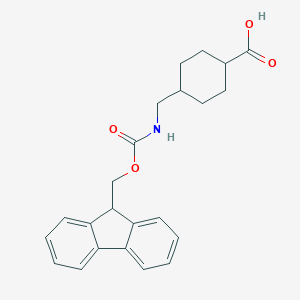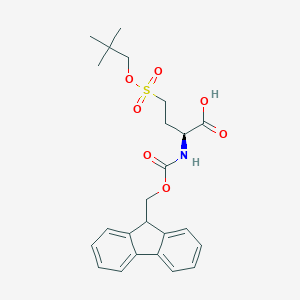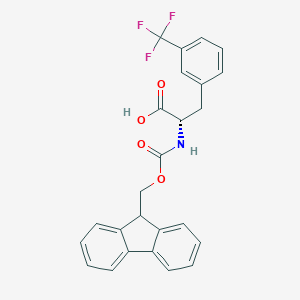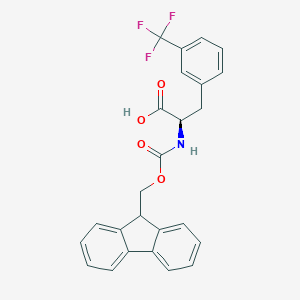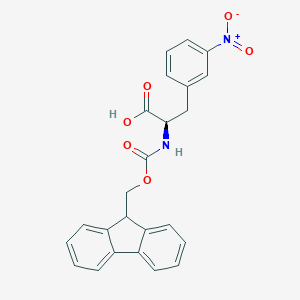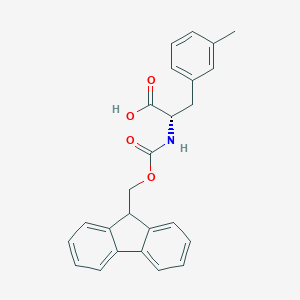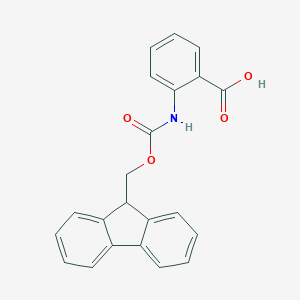
Fmoc-2-氨基苯甲酸
描述
Fmoc-2-Abz-OH, also known as 2-(9-Fluorenylmethoxycarbonylamino)benzoic acid, is a derivative of anthranilic acid. It is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound has a molecular formula of C22H17NO4 and a molecular weight of 359.37 g/mol .
科学研究应用
Fmoc-2-Abz-OH is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
作用机制
Target of Action
Fluorenylmethyloxycarbonyl-2-Aminobenzoic Acid, also known as Fmoc-2-Abz-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-2-Abz-OH is the amine group of amino acids, which plays a crucial role in the formation of peptide bonds .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The use of Fmoc-2-Abz-OH in peptide synthesis affects the biochemical pathway of protein synthesis. By protecting the amine group during the synthesis process, Fmoc-2-Abz-OH allows for the controlled formation of peptide bonds, thereby enabling the creation of specific peptide sequences .
Pharmacokinetics
The pharmacokinetics of Fmoc-2-Abz-OH are largely determined by its use in peptide synthesis. As a protecting group, it is introduced and subsequently removed during the synthesis process . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant in the traditional sense.
Result of Action
The primary molecular effect of Fmoc-2-Abz-OH’s action is the protection of the amine group during peptide synthesis. This protection enables the controlled formation of peptide bonds, leading to the creation of specific peptide sequences . On a cellular level, the peptides synthesized using Fmoc-2-Abz-OH can have various effects depending on their specific sequences and structures.
Action Environment
The action of Fmoc-2-Abz-OH is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s introduction and removal can be affected by the pH and temperature of the reaction environment . Additionally, the stability of Fmoc-2-Abz-OH can be influenced by factors such as light and moisture .
生化分析
Biochemical Properties
Fmoc-2-Abz-OH: plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage of peptide bonds. The compound’s fluorenylmethyloxycarbonyl group protects the amino group of amino acids during peptide synthesis, preventing unwanted reactions. This protection is removed by specific bases like piperidine, allowing the amino group to participate in subsequent reactions. The interaction of Fmoc-2-Abz-OH with these enzymes ensures the accurate and efficient synthesis of peptides .
Cellular Effects
The effects of Fmoc-2-Abz-OH on various types of cells and cellular processes are significant. In cellular environments, Fmoc-2-Abz-OH influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to protect amino groups during peptide synthesis ensures that peptides are synthesized correctly, which is crucial for their biological activity. This, in turn, affects cellular processes such as protein synthesis, enzyme activity, and signal transduction .
Molecular Mechanism
The molecular mechanism of Fmoc-2-Abz-OH involves its interaction with biomolecules at the molecular level. The fluorenylmethyloxycarbonyl group of Fmoc-2-Abz-OH binds to the amino group of amino acids, forming a stable complex. This binding interaction prevents the amino group from participating in unwanted reactions during peptide synthesis. The removal of the Fmoc group by bases like piperidine releases the amino group, allowing it to engage in subsequent reactions. This mechanism ensures the precise and sequential addition of amino acids, leading to the formation of peptides with the desired sequence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-Abz-OH change over time due to its stability and degradation. The compound is stable under standard storage conditions but can degrade when exposed to light, heat, or moisture. Over time, the degradation of Fmoc-2-Abz-OH can affect its ability to protect amino groups during peptide synthesis, leading to incomplete or incorrect peptide sequences. Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the compound’s effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of Fmoc-2-Abz-OH vary with different dosages in animal models. At low doses, the compound effectively protects amino groups during peptide synthesis without causing any adverse effects. At high doses, Fmoc-2-Abz-OH can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects. Careful dosage optimization is essential to achieve the desired outcomes in biochemical experiments .
Metabolic Pathways
Fmoc-2-Abz-OH: is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which are involved in the cleavage and formation of peptide bonds. Additionally, Fmoc-2-Abz-OH can affect metabolic flux and metabolite levels by influencing the synthesis and degradation of peptides. The compound’s role in these pathways highlights its importance in regulating biochemical reactions and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of Fmoc-2-Abz-OH within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, Fmoc-2-Abz-OH can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of Fmoc-2-Abz-OH within cells is crucial for its role in peptide synthesis and other biochemical reactions .
Subcellular Localization
The subcellular localization of Fmoc-2-Abz-OH is determined by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it participates in peptide synthesis. It can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where protein synthesis and modification occur. The localization of Fmoc-2-Abz-OH within these compartments ensures its involvement in various stages of peptide synthesis and processing .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-Abz-OH typically involves the reaction of 2-aminobenzoic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine in a solvent like dichloromethane or dimethylformamide. The reaction proceeds through the formation of a carbamate linkage between the amino group of 2-aminobenzoic acid and the Fmoc group .
Industrial Production Methods: Industrial production of Fmoc-2-Abz-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: Fmoc-2-Abz-OH primarily undergoes substitution reactions due to the presence of the Fmoc-protected amino group. The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Coupling Reactions: The free amino group can participate in peptide bond formation using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Major Products: The major products formed from these reactions include peptides and other amino acid derivatives, depending on the specific sequence and conditions used in the synthesis .
相似化合物的比较
Fmoc-3-Abz-OH: Another derivative of anthranilic acid with the Fmoc group attached to the 3-position.
Fmoc-4-Abz-OH: Similar to Fmoc-2-Abz-OH but with the Fmoc group attached to the 4-position.
Boc-2-Abz-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group for amino protection.
Uniqueness: Fmoc-2-Abz-OH is unique due to its specific positioning of the Fmoc group, which provides distinct steric and electronic properties. This positioning can influence the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for researchers .
属性
CAS 编号 |
150256-42-1 |
|---|---|
分子式 |
C22H16NO4- |
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C22H17NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19H,13H2,(H,23,26)(H,24,25)/p-1 |
InChI 键 |
CNAVPEPPAVHHKN-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4C(=O)[O-] |
同义词 |
Fmoc-2-Abz-OH; 150256-42-1; N-Fmoc-anthranilicacid; 2-(Fmoc-amino)benzoicacid; 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)benzoicacid; FMOC-2-AMINOBENZOICACID; ST50989896; Maybridge4_001966; 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoicacid; 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzoicAcid; Bio4A5; FMOC-ABZ-OH; AC1LJQS0; FMOC-ANTHRANILICACID; Oprea1_661448; SCHEMBL119223; 446033_ALDRICH; CHEMBL524172; MolPort-002-345-375; HMS1526J08; ZINC622112; 2-N-FMOC-AMINOBENZOICACID; 4648AD; AKOS009156751; AB05317 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


